Ethyl 2-amino-2-(pyridin-2-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPNWOYOBQMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404367 | |
| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55243-15-7 | |
| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Amino 2 Pyridin 2 Yl Acetate and Its Core Analogues
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a limited number of steps, often by forming the key ester or amine functionality directly on a pre-existing pyridine (B92270) core.
Esterification Reactions and Variants
Esterification is a fundamental reaction in organic synthesis for producing esters. In the context of pyridine-based amino acetates, this typically involves the conversion of a pyridine carboxylic acid to its corresponding ethyl ester.
Fischer Esterification of Pyridine Carboxylic Acids (e.g., 6-Methylpyridine-2-carboxylic acid)
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comyoutube.com To synthesize pyridine-based esters, a pyridine carboxylic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.comkhanacademy.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and the water formed during the reaction is often removed. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com While the reaction is straightforward, the presence of the basic pyridine nitrogen can complicate the process by reacting with the acid catalyst. To circumvent this, catalysts such as the sulfuric acid salt of a pyridine carboxylic acid ester can be employed in a cyclic process. google.com
| Reactant | Alcohol | Catalyst | Conditions | Product | Yield |
| 6-Methylpyridine-2-carboxylic acid | Ethanol | H₂SO₄ | Reflux | Ethyl 6-methylpyridine-2-carboxylate | Moderate to High |
| Nicotinic Acid | n-Butanol | Sulfuric acid salt of butyl nicotinate | Reflux | Butyl nicotinate | Not specified |
| Pyridine Carboxylic Acid | Ethanol | Benzene sulfonic acid | Not specified | Pyridine Carboxylic Acid Ester | Not specified google.com |
Nucleophilic Substitution and Amination Reactions
Nucleophilic substitution reactions provide a direct route to forming the C-N bond central to the amino acetate (B1210297) structure. These methods typically involve the reaction of an aminopyridine with an ethyl haloacetate.
Reaction of Aminopyridines with Haloacetates (e.g., 2-aminopyridine (B139424) with ethyl chloroacetate)
In this approach, the amino group of an aminopyridine derivative acts as a nucleophile, attacking the electrophilic carbon atom of ethyl chloroacetate (B1199739) and displacing the chloride ion. researchgate.net This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the HCl formed. researchgate.netekb.eg The base prevents the protonation of the aminopyridine, which would deactivate it as a nucleophile.
The reaction of 2-aminopyridine with ethyl chloroacetate yields ethyl 2-((pyridin-2-yl)amino)acetate. The conditions can be varied to optimize the yield and purity of the product. researchgate.net
| Aminopyridine | Haloacetate | Base | Solvent | Conditions | Product |
| 2-Aminopyridine | Ethyl chloroacetate | K₂CO₃ | Acetone | Reflux | Ethyl 2-((pyridin-2-yl)amino)acetate researchgate.net |
| Substituted pyrazole (B372694) | Ethyl chloroacetate | K₂CO₃ | Acetonitrile (B52724) | Reflux, 12h | Ethyl 2-((pyrazolopyrimidin-4-yl)oxy)acetate ekb.eg |
| 2-Aminopyridine | Ethyl α-methylacetoacetate | Polyphosphoric acid ethyl ester | Not specified | Not specified | 2,3-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one rsc.org |
Reaction of Aminopyridines with Bromoacetates (e.g., 5-aminopyridine with ethyl bromoacetate)
This method is analogous to the reaction with ethyl chloroacetate, but utilizes ethyl bromoacetate (B1195939). Bromine is a better leaving group than chlorine, which can sometimes lead to milder reaction conditions or higher yields. The reaction of 5-aminopyridine with ethyl bromoacetate would proceed via nucleophilic substitution to form ethyl 2-((5-aminopyridin-2-yl)amino)acetate. Similar to the chloroacetate reaction, a base and a suitable solvent are required. researchgate.net For instance, the synthesis of related ester derivatives has been achieved by reacting thioxopyridine derivatives with ethyl bromoacetate in DMF with potassium carbonate at reflux. researchgate.net
| Aminopyridine | Haloacetate | Base | Solvent | Conditions | Product |
| 5-Aminopyridine | Ethyl bromoacetate | K₂CO₃ | DMF | Reflux | Ethyl 2-((pyridin-5-yl)amino)acetate |
| Thioxopyridine derivative | Ethyl bromoacetate | Anhydrous K₂CO₃ | DMF | Reflux, 20h | Ester derivative researchgate.net |
| 1-(4-methylpyridin-2-yl)thiourea | Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate | K₂CO₃ (aqueous workup) | Ethanol | Reflux, 16h | Ethyl 2-[(4-methylpyridin-2-yl)amino)-4-(pyridin-2-yl)thiazole-5-carboxylate iucr.org |
Organometallic Approaches
Modern synthetic chemistry increasingly relies on organometallic catalysis to form challenging chemical bonds with high efficiency and selectivity. The synthesis of pyridine amino acid esters can benefit from these approaches, particularly through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, are well-suited for forming C-N bonds.
While direct organometallic synthesis of Ethyl 2-amino-2-(pyridin-2-yl)acetate is not extensively detailed in introductory literature, related transformations highlight the potential of this strategy. For instance, palladium(II) complexes have been synthesized with ligands derived from pyridine-2-carboxaldehyde and have shown catalytic activity. unive.it Such catalytic systems could be adapted for the coupling of a pyridine derivative with an amino acid ester fragment. These methods often offer advantages in terms of substrate scope and functional group tolerance compared to classical methods but may require more specialized reagents and catalysts. acs.org
Lithiation and Subsequent Carboxylation (e.g., using 2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine)
A powerful strategy for the functionalization of pyridine rings is Directed ortho-Metalation (DoM), which enables regioselective deprotonation at the position ortho to a Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org This approach can be adapted for the synthesis of α-pyridyl acetates. The heteroatom of the DMG, acting as a Lewis base, coordinates to a strong organolithium base (like n-butyllithium), which then selectively removes a proton from the nearest ortho position on the ring. wikipedia.orgbaranlab.org
In a hypothetical synthesis of the target compound, a protected aminopyridine serves as the substrate. For instance, using a bulky protecting group like in 2-[N,N-bis(trimethylsilyl)amino]-6-methylpyridine, the silylamino group can act as the DMG. The bulky trimethylsilyl (B98337) groups also offer steric protection and enhance solubility in nonpolar solvents.
The general process involves:
Protection and Directed Lithiation : The amino group of a 2-aminopyridine derivative is protected, for example, with trimethylsilyl groups. This substrate is then treated with a strong base such as n-butyllithium at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The base coordinates to the nitrogen of the protected amino group and selectively deprotonates the C3 position of the pyridine ring.
Electrophilic Quench : The resulting aryllithium intermediate is then reacted with a suitable electrophile to introduce the acetate moiety. A common electrophile for this purpose is diethyl carbonate or an ethyl chloroformate, which would install the ethyl ester directly.
Deprotection : The final step involves the removal of the silyl (B83357) protecting groups, typically under mild acidic conditions, to yield the free amino group of the target compound, this compound.
This method offers high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution on pyridine rings. wikipedia.org
Addition Reactions to Unsaturated Esters (e.g., 2-aminopyridine with ethyl acrylate (B77674) for related propionates)
While not a direct route to the α-amino ester, the aza-Michael addition of aminopyridines to unsaturated esters is a well-established method for synthesizing core analogues, specifically β-amino propionates. This reaction has been detailed for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine and ethyl acrylate. google.com
The reaction typically involves heating 2-aminopyridine with ethyl acrylate, often in the presence of a catalyst. Various catalysts have been employed, including Brønsted acids like glacial acetic acid or trifluoromethanesulfonic acid, to facilitate the addition. The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 2-aminopyridine onto the β-carbon of the electron-deficient alkene in ethyl acrylate.
Several reported protocols highlight the conditions for this synthesis:
| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine, Ethyl acrylate | Glacial Acetic Acid | None | 80 | 12 | ~80 | CN104974086A |
| 2-Aminopyridine, Ethyl acrylate | Trifluoromethanesulfonic acid | Anhydrous Ethanol | 120-160 | 18 | 80 | google.com |
| 2-Aminopyridine, Ethyl acrylate | Silica (B1680970) gel-supported Brønsted acid | None or Organic Solvent | 80-120 | 12-24 | 50-76 | CN103058920A |
This methodology provides a straightforward and often high-yielding route to β-amino ester analogues, which are valuable intermediates in medicinal chemistry.
Stereoselective Synthetic Pathways
The α-carbon of this compound is a stereocenter, making the development of stereoselective synthetic methods crucial for accessing enantiomerically pure forms of the compound.
Asymmetric Synthesis of Related α-Amino Acid Derivatives
Modern organic synthesis offers several powerful catalytic methods for producing enantioenriched unnatural α-amino acids. nih.govnih.gov These strategies often rely on transition metal catalysts paired with chiral ligands to control the stereochemical outcome.
One such advanced approach is the enantioconvergent cross-coupling reaction. For example, a nickel-catalyzed reaction can couple racemic α-bromo esters with organozinc reagents in the presence of a chiral ligand. This method is powerful because it can, in principle, convert a 1:1 mixture of starting material enantiomers into a single, highly enriched product enantiomer.
Another strategy involves photoredox catalysis combined with Brønsted acid catalysis. This dual-catalytic system can facilitate the radical cross-coupling of glycine (B1666218) esters with racemic α-bromoketones, providing access to α-amino acid derivatives with high diastereo- and enantioselectivity. nih.govresearchgate.net Such methods represent the cutting edge of asymmetric synthesis and could be adapted for the preparation of optically active this compound.
Application of Chiral Auxiliaries (e.g., Schöllkopf's Auxiliary for imidazo[1,2-a]pyridine (B132010) derivatives)
Chiral auxiliaries are a classic and reliable method for controlling stereochemistry. The Schöllkopf method, in particular, is a well-regarded approach for the asymmetric synthesis of α-amino acids. wikipedia.orgbiosynth.com This method utilizes a bis-lactim ether, typically prepared from glycine and a chiral amino acid like (R)-valine, which serves as the chiral auxiliary. wikipedia.org
The synthesis proceeds via the following steps:
Deprotonation : The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit using a strong base like n-BuLi at low temperature.
Diastereoselective Alkylation : The resulting planar anion is then alkylated. The bulky isopropyl group from the valine auxiliary effectively blocks one face of the anion, forcing the electrophile to approach from the opposite face. For the synthesis of the target compound, an electrophile such as 2-(bromomethyl)pyridine (B1332372) would be used. This step proceeds with high diastereoselectivity. nih.gov
Hydrolysis : Mild acidic hydrolysis cleaves the auxiliary, releasing the newly synthesized α-amino acid ester (in this case, the methyl or ethyl ester of 2-amino-2-(pyridin-2-yl)acetic acid) in high enantiomeric excess, along with the recoverable chiral auxiliary. wikipedia.orgnih.gov
The resulting pyridyl-containing amino acids are also valuable precursors for the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which are important pharmacophores. bio-conferences.org The synthesis of these fused systems often involves the condensation of a 2-aminopyridine with a suitable carbonyl compound, a role that can be fulfilled by an appropriately functionalized α-amino acid derivative.
Control of Stereochemistry at the α-Carbon Center
Controlling the absolute configuration of the α-carbon is one of the most critical aspects of amino acid synthesis. The two enantiomers of an amino acid can have drastically different biological activities. The primary strategies for achieving this control fall into three main categories:
Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. For instance, an existing enantiopure amino acid could be chemically modified to create a new, unnatural one while retaining the original stereochemistry.
Chiral Auxiliaries : As described with the Schöllkopf method, a temporary chiral group (the auxiliary) is attached to a prochiral substrate. biosynth.com It directs the stereochemical course of a subsequent reaction and is then removed, having imparted its chirality to the molecule.
Asymmetric Catalysis : A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. The catalyst, often a transition metal complex with a chiral ligand or an organocatalyst, creates a chiral environment around the reactants, lowering the activation energy for the formation of one enantiomer over the other. rsc.org This is often the most efficient and atom-economical approach.
The choice of strategy depends on the specific target molecule, scalability requirements, and the availability of starting materials and catalysts.
Advanced Synthetic Strategies
Beyond classical methods, advanced strategies such as multicomponent reactions (MCRs) offer highly efficient pathways to structurally complex molecules related to the target compound. The Groebke–Blackburn–Bienaymé reaction (GBB-3CR) is a prime example, providing a direct route to 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.govnih.gov
This reaction is an acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. nih.gov It allows for the rapid assembly of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry, from three readily available starting components. nih.gov While this reaction does not directly produce this compound, it exemplifies an advanced, convergent strategy for creating a library of related heterocyclic compounds. The products of the GBB reaction can be further functionalized, and this tandem MCR approach is a powerful tool in modern drug discovery. beilstein-journals.orgnih.gov
Implementation of Continuous Flow Reactors for Optimized Synthesis
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of pharmaceutical intermediates and active compounds. osti.govresearchgate.net This technology offers significant advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater reproducibility. osti.govuc.pt The application of microreactors in the synthesis of pyridin-2-yl-amino derivatives demonstrates the potential for process intensification. researchgate.net
A study on the synthesis of 2-[methyl(pyridin-2-yl)amino]ethanol, a structural analogue, highlighted the benefits of shifting from batch to a continuous flow process. researchgate.netscribd.com The optimization of this synthesis in a microreactor investigated the effects of residence time and temperature on product yield. scribd.com It was found that higher temperatures in the continuous flow setup could significantly increase the reaction rate and productivity compared to batch reactions. researchgate.netscribd.com For instance, a single microreactor operating at 160 °C was able to produce the equivalent of more than five batch reactors running at 120 °C. researchgate.net
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Temperature | 120 °C - 140 °C | 120 °C - 160 °C |
| Reaction Time / Residence Time | Hours (e.g., >6 hours) | Minutes |
| Productivity | Lower | Significantly Higher (e.g., 5x at optimal temp) |
| Process Control | Less Precise | Precise control over temperature, pressure, and residence time |
| Safety | Higher risk with unstable intermediates | Improved safety due to small reaction volumes |
Oxidative Cross-Coupling and Cyclization Reactions (e.g., for Indolizine (B1195054) synthesis using 2-(pyridin-2-yl)acetate derivatives)
Indolizines are a class of nitrogen-containing heterocyclic compounds with significant biological activities. organic-chemistry.org A novel and efficient method for their synthesis involves the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins. nih.govfigshare.comacs.org This strategy provides direct access to a diverse range of 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.orgorganic-chemistry.org
The reaction is typically mediated by a copper/iodine (Cu/I₂) system. nih.govorganic-chemistry.org Initial studies using ethyl 2-(pyridin-2-yl)acetate and styrene (B11656) as model substrates found that a combination of Cu(OAc)₂·H₂O, molecular iodine (I₂), and NBu₄Cl in dichloroethane (DCE) at 100 °C provided the desired indolizine product in good yields. organic-chemistry.orgacs.org The reaction demonstrates broad substrate scope, tolerating various styrene derivatives with both electron-withdrawing and sterically hindering groups. organic-chemistry.org
The proposed mechanism involves a radical pathway. organic-chemistry.orgacs.org It begins with the single-electron oxidation of the 2-(pyridin-2-yl)acetate to form a radical intermediate. This radical then adds to the alkene, creating a new carbon-carbon bond and a second radical intermediate. acs.org Subsequent oxidation by Cu(II) generates a carbocation, which undergoes an intramolecular nucleophilic attack by the pyridine nitrogen atom. The final step is aromatization to yield the stable indolizine product. acs.org This method is valued for its use of readily available starting materials and its straightforward procedure to construct complex heterocyclic systems. acs.org
| Pyridine Derivative (1) | Alkene (2) | Product Yield |
|---|---|---|
| Ethyl 2-(pyridin-2-yl)acetate | Styrene | 80% |
| Methyl 2-(pyridin-2-yl)acetate | Styrene | 78% |
| Isopropyl 2-(pyridin-2-yl)acetate | Styrene | 65% |
| Ethyl 2-(5-cyanopyridin-2-yl)acetate | Styrene | 35% |
| Ethyl 2-(pyridin-2-yl)acetate | 4-Methylstyrene | 75% |
| Ethyl 2-(pyridin-2-yl)acetate | 4-Chlorostyrene | 72% |
Chemodivergent Synthesis from Common Precursors (e.g., α-bromoketones and 2-aminopyridines)
Chemodivergent synthesis is a powerful strategy that allows for the creation of structurally distinct molecules from a common set of starting materials simply by altering the reaction conditions. rsc.orgnih.gov This approach has been successfully applied to the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, both core analogues, from α-bromoketones and 2-aminopyridines. rsc.orgresearchgate.netpolyu.edu.hk The selectivity towards one product over the other is achieved by carefully tuning the catalyst and solvent system. nih.gov
When α-bromoketones and 2-aminopyridine are reacted in toluene (B28343) with iodine (I₂) and tert-butyl hydroperoxide (TBHP) as a promoter, N-(pyridin-2-yl)amides are formed. rsc.orgpolyu.edu.hkcityu.edu.hk This transformation proceeds through a C-C bond cleavage mechanism under mild, metal-free conditions. researchgate.net
Conversely, if the reaction is conducted in ethyl acetate with only TBHP present, a one-pot tandem cyclization/bromination occurs, yielding 3-bromoimidazo[1,2-a]pyridines. rsc.orgresearchgate.netpolyu.edu.hk In this pathway, the cyclization to form the imidazopyridine core is facilitated by the subsequent bromination, and the reaction proceeds without the need for a base. rsc.org This method shows excellent functional group tolerance and scalability. nih.govcityu.edu.hk The ability to selectively synthesize two different valuable heterocyclic scaffolds from the same simple precursors by modifying the reaction environment highlights the efficiency and elegance of chemodivergent synthesis. nih.gov
| Desired Product | Catalyst/Promoter | Solvent | Key Transformation |
|---|---|---|---|
| N-(Pyridin-2-yl)amides | I₂ / TBHP | Toluene | C-C Bond Cleavage |
| 3-Bromoimidazo[1,2-a]pyridines | TBHP | Ethyl Acetate | Tandem Cyclization/Bromination |
Chemical Transformations and Reaction Mechanisms of Ethyl 2 Amino 2 Pyridin 2 Yl Acetate Scaffolds
Reactions at the Ester Moiety
The ester group in Ethyl 2-amino-2-(pyridin-2-yl)acetate is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the derivatization of carboxylic acids. These transformations include hydrolysis, transesterification, and amidation.
Hydrolysis to Corresponding Carboxylic Acids
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(pyridin-2-yl)acetic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate expels the ethoxide ion, yielding the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt. Acidic workup is required to protonate the carboxylate and the amino group to yield the final amino acid. The general mechanism for the saponification of esters is a well-established second-order reaction. researchgate.netresearchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Following a proton transfer, ethanol (B145695) is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen yields the carboxylic acid. This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.
While specific kinetic studies on this compound are not widely documented, the hydrolysis of α-amino acid esters is a common transformation. For instance, palladium(II) complexes have been shown to catalyze the base hydrolysis of α-amino acid esters. ekb.eg Similarly, enzymatic methods using acylase I are effective for the enantioselective hydrolysis of N-acyl amino acids, which involves a related ester or amide cleavage. harvard.edu
Transesterification for Alcohol Exchange
Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
An example of this transformation was observed during the synthesis of ethyl 2-[(4-methylpyridin-2-yl)amino)-4-(pyridin-2-yl)thiazole-5-carboxylate, a structurally related compound. Partial in situ transesterification occurred during recrystallization from deuterated methanol (B129727) (methanol-d4), resulting in a solid solution containing both the ethyl ester and the corresponding d3-methyl ester. ugent.be This demonstrates the feasibility of alcohol exchange under relatively mild conditions. The reaction equilibrium can be manipulated by using the desired alcohol as the solvent, often in large excess, to drive the formation of the new ester. masterorganicchemistry.com
Amidation and Hydrazide Formation (e.g., 2-(pyridin-2-yl)acetohydrazide)
The ester moiety can react with amines or hydrazine (B178648) to form amides or hydrazides, respectively. This transformation is crucial for building more complex molecular frameworks.
The reaction with hydrazine hydrate (B1144303) is a common method to convert the ethyl ester to the corresponding acetohydrazide. This process, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl carbon. For example, 2-(pyridin-2-yl)acetohydrazide (B1337851) can be synthesized by refluxing the corresponding ethyl ester with hydrazine hydrate in a solvent like ethanol. uni.lumonash.edu This hydrazide serves as a key intermediate for synthesizing various heterocyclic compounds.
The general reaction is as follows: Ethyl 2-(pyridin-2-yl)acetate + Hydrazine Hydrate → 2-(pyridin-2-yl)acetohydrazide + Ethanol
| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |
| Ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetate | Hydrazine hydrate | Absolute Ethanol | Reflux, 5h | 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide | 65% | monash.edu |
| Ethyl 2-[6-methyl-4-(tietan-3-yloxy)pyrimidine-2-ylthio]acetate | Hydrazine hydrate | Isopropanol | Reflux | 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide | 85% | researchgate.net |
Reactions at the α-Amino Group
The primary α-amino group is a potent nucleophile and can readily undergo reactions such as acylation and alkylation.
Acylation and Alkylation Reactions
Acylation: The amino group can be acylated by reacting it with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents). libretexts.orgchemscene.com This reaction forms an amide bond. For example, the reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion. A base is typically added to neutralize the HCl byproduct. libretexts.orglibretexts.org N-acylated 2-aminobenzothiazoles, a related class of compounds, have been synthesized by reacting the amino group with carboxylic acids in the presence of thionyl chloride to form the acyl chloride in situ. mdpi.com
Alkylation: The nucleophilic amino group can be alkylated using alkyl halides. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.compressbooks.pub This can lead to mono- and di-alkylation, and controlling the stoichiometry of the reactants is crucial to achieve selective mono-alkylation. Reductive amination is another common method for N-alkylation. nih.gov While direct alkylation of this compound is not extensively detailed, methods for N-alkylation of amino acid esters are well-established in peptide synthesis and medicinal chemistry. monash.edu For instance, alkylation of amino groups on pyridine (B92270) rings has been performed to synthesize various derivatives. libretexts.org
| Reaction Type | Reagent Example | General Product | Mechanism |
| Acylation | Ethanoyl chloride | N-acetyl derivative | Nucleophilic Addition-Elimination |
| Alkylation | Iodomethane | N-methyl derivative | SN2 |
Condensation Reactions with Isothiocyanates for Thiosemicarbazide (B42300) Formation
While the primary amino group can react with isothiocyanates to form thioureas, the specific formation of thiosemicarbazides, as mentioned in the outline, involves a multi-step sequence starting from the ester. First, the ethyl ester is converted to its corresponding hydrazide (as described in section 3.1.3). This hydrazide intermediate then undergoes a condensation reaction with an isothiocyanate to form the thiosemicarbazide scaffold. uni.lu
The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbon of the isothiocyanate. This reaction is typically carried out by heating the reactants in a suitable solvent like methanol or ethanol. semanticscholar.org
this compound → 2-amino-2-(pyridin-2-yl)acetohydrazide
2-amino-2-(pyridin-2-yl)acetohydrazide + R-NCS → N-(substituted)-2-(2-amino-2-(pyridin-2-yl)acetyl)hydrazinecarbothioamide
This pathway has been used to synthesize a variety of thiosemicarbazide derivatives with potential biological activities. uni.lusemanticscholar.org For example, 2-(pyridin-2-yl)acetohydrazide has been reacted with various aryl isothiocyanates to produce a series of N-aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamides. uni.lu
| Hydrazide Intermediate | Isothiocyanate | Product (Thiosemicarbazide derivative) | Yield | Reference |
| 2-(Pyridin-2-yl)acetohydrazide | N-(3,4-Dichlorophenyl) isothiocyanate | N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | 85% | uni.lu |
| 2-(Pyridin-2-yl)acetohydrazide | N-(3-Bromophenyl) isothiocyanate | N-(3-Bromophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | 80% | uni.lu |
| 2-(Pyridin-2-yl)acetohydrazide | N-(3-Chlorophenyl) isothiocyanate | N-(3-Chlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | 78% | uni.lu |
Transformations Involving the Pyridine Ring
The pyridine ring of this compound is a key site for chemical modification, offering pathways to a diverse range of derivatives. Its reactivity is governed by the electron-withdrawing nature of the nitrogen atom, which influences both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution on the Pyridine Nucleus
Electrophilic aromatic substitution (SEAr) on an unsubstituted pyridine ring is significantly slower than on benzene. wikipedia.org This reduced reactivity is due to the high electronegativity of the ring nitrogen, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions like nitration or sulfonation, the pyridine nitrogen is readily protonated. This protonation further increases the deactivation of the ring, making substitution even more challenging. wikipedia.org
Direct electrophilic substitution on the this compound scaffold is therefore expected to be difficult. A more viable strategy to achieve substitution on the pyridine nucleus involves a two-step process: initial oxidation of the pyridine nitrogen to form the N-oxide, followed by the electrophilic substitution reaction. wikipedia.orgwikipedia.org The N-oxide formation, discussed in section 3.3.3, activates the ring, making it more susceptible to electrophilic attack, particularly at the 2- and 4-positions. wikipedia.org After the desired substituent has been introduced, the N-oxide can be deoxygenated to yield the substituted pyridine derivative. wikipedia.org
Nucleophilic Substitution Reactions of Pyridine Substituents
In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), especially when a good leaving group (such as a halogen) is present at the 2- or 4-positions. youtube.com The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. youtube.com
For derivatives of this compound that bear a leaving group on the pyridine ring, SNAr provides a powerful method for introducing a variety of functionalities. For example, a chloro substituent at the 4- or 6-position can be readily displaced by various nucleophiles.
Table 1: Examples of Nucleophilic Aromatic Substitution on Pyridine Derivatives
| Substrate | Nucleophile | Reaction Conditions | Product Type |
|---|---|---|---|
| 2-Chloropyridine derivatives | Amines | Typically requires heat or catalysis | 2-Aminopyridine (B139424) derivatives |
| 2-Chloropyridine derivatives | Arenethiolates | Often proceeds under mild conditions | 2-(Arylthio)pyridine derivatives |
| 4-Chloroisothiazolo[5,4-b]pyridines | Amino compounds | Nucleophilic displacement | 4-(Substituted amino)isothiazolo[5,4-b]pyridines |
| 2,6-Dichloropyridine | Piperidine | SNAr conditions | 2-Chloro-6-(piperidin-1-yl)pyridine |
The reaction mechanism involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a tetrahedral intermediate, followed by the ejection of the leaving group to restore the aromaticity of the ring. youtube.com This methodology is widely applied in the synthesis of substituted pyridines for various applications. researchgate.netrsc.orgmdpi.com
Pyridine N-Oxide Formation through Oxidation
The oxidation of the pyridine nitrogen atom to form a pyridine N-oxide is a fundamental transformation that significantly alters the reactivity of the heterocyclic ring. wikipedia.org This reaction is typically achieved using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid being common choices. wikipedia.orgarkat-usa.org
The formation of the N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen. This has several important consequences for the ring's reactivity:
It increases the electron density in the ring through resonance, thereby activating the 2- and 4-positions for electrophilic attack. wikipedia.orgscripps.edu
It provides a site for nucleophilic attack, particularly after activation of the oxygen atom by an electrophile (e.g., Ac₂O, POCl₃). scripps.eduresearchgate.net This facilitates the introduction of nucleophiles at the 2-position. nih.gov
The conversion to the N-oxide is a key strategic step in the functionalization of the pyridine ring in this compound, enabling reactions that are otherwise difficult to perform on the parent pyridine. wikipedia.org
Cyclization and Heterocycle Annulation Reactions
The bifunctional nature of this compound, possessing both a 2-aminopyridine moiety and an amino-ester side chain, makes it an excellent precursor for the synthesis of various fused and five-membered heterocyclic systems.
Formation of Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines)
The 2-aminopyridine core within the this compound structure is a classic building block for the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold. mdpi.com This fused bicyclic system is of significant interest in medicinal chemistry. The synthesis typically involves the reaction of the 2-aminopyridine unit with a two-carbon electrophilic component.
One of the most common methods is the condensation with α-halogenocarbonyl compounds. acs.org The reaction proceeds via initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring. acs.orgnih.gov
Numerous modern, metal-free, and catalyzed protocols have been developed for this transformation, utilizing a variety of starting materials. nih.govorganic-chemistry.org
Table 2: Selected Methods for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridines
| Reactant(s) | Catalyst/Conditions | Key Features |
|---|---|---|
| 2-Aminopyridines + α-Haloketones | Base (e.g., K₂CO₃), often catalyst-free | Classic Tschitschibabin synthesis |
| 2-Aminopyridines + Aldehydes + Isocyanides | Various catalysts (e.g., Sc(OTf)₃, NH₄Cl) | Three-component Groebke–Blackburn–Bienaymé reaction |
| 2-Aminopyridines + Ketones | CuI/aerobic oxidation or KI/TBHP/ultrasound | C-H functionalization approaches |
These reactions demonstrate the versatility of the 2-aminopyridine scaffold for constructing complex fused heterocyclic systems. mdpi.combeilstein-journals.org
Cyclization to Five-Membered Nitrogen Heterocycles (e.g., 1,2,4-Triazoles, 1,3,4-Thiadiazoles, 1,3,4-Oxadiazoles)
The amino-ester side chain of this compound is a versatile precursor for the synthesis of various five-membered heterocycles. The typical synthetic strategy begins with the conversion of the ethyl ester to the corresponding acetohydrazide by reaction with hydrazine hydrate. nih.govmdpi.com This 2-amino-2-(pyridin-2-yl)acetohydrazide intermediate is a pivotal building block for subsequent cyclization reactions.
1,2,4-Triazoles: The acetohydrazide can be reacted with various aryl isothiocyanates to yield N-aryl-2-(2-amino-2-(pyridin-2-yl)acetyl)hydrazinecarbothioamide intermediates. Subsequent cyclization of these thiosemicarbazides under basic conditions, for example, by refluxing with aqueous sodium hydroxide, leads to the formation of 4-aryl-5-(amino(pyridin-2-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com
1,3,4-Thiadiazoles: Using the same thiosemicarbazide intermediates, a change in reaction conditions from basic to acidic promotes a different cyclization pathway. Treatment with a strong acid, such as concentrated sulfuric acid, effects a dehydrative cyclization to furnish 5-(amino(pyridin-2-yl)methyl)-N-aryl-1,3,4-thiadiazol-2-amines. mdpi.comorganic-chemistry.org
1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from the acetohydrazide intermediate can be achieved through several routes. One common method involves the reaction with aryl isothiocyanates to form thiosemicarbazides, which are then cyclized using desulfurizing agents like iodine in the presence of a base. luxembourg-bio.com Alternatively, the acetohydrazide can be converted into a diacylhydrazine, which then undergoes cyclodehydration with reagents such as phosphorus oxychloride or thionyl chloride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov
Table 3: Synthetic Pathways to Five-Membered Heterocycles
| Target Heterocycle | Key Intermediate | Typical Cyclization Reagent/Condition |
|---|---|---|
| 1,2,4-Triazole-3-thione | Thiosemicarbazide | Base (e.g., NaOH) |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Acid (e.g., H₂SO₄) |
| 1,3,4-Oxadiazole | Acetohydrazide / Diacylhydrazine | POCl₃, SOCl₂, I₂/Base |
This reactivity highlights the utility of the side chain of this compound as a synthon for a variety of important heterocyclic scaffolds. mdpi.com
Ring-Expansion Methodologies (e.g., to Tetrahydropyridines and Dihydro-2H-pyrans)
While direct ring-expansion of the this compound core is not extensively documented, methodologies developed for other heterocyclic systems provide a blueprint for potential transformations. A notable metal-free approach involves the ring-expansion of monocyclopropanated heterocycles, such as pyrroles and furans, to yield highly functionalized tetrahydropyridines and dihydro-2H-pyrans. nih.govnih.gov This strategy is scalable, stereoselective, and offers access to valuable building blocks for drug synthesis. nih.govnih.gov
The key step in this transformation is a cyclopropylcarbinyl cation rearrangement, which facilitates the selective cleavage of an unactivated endocyclic cyclopropane (B1198618) C–C bond. nih.govacs.org For instance, treating a furan-derived epoxide with an acidic catalyst like Amberlyst 15 in methanol can trigger the ring-expansion to a pyran structure. nih.gov Similarly, pyrrole-derived epoxides can be converted to dihydropyridines under harsher acidic conditions, such as a trifluoroacetic acid (TFA)/water mixture. nih.govacs.org This method's success hinges on the generation of a cyclopropylmethyl cation as the key intermediate, which directs the desired endocyclic ring-opening pathway. nih.gov
These principles could foreseeably be applied to derivatives of this compound, where the pyridine ring is first functionalized to incorporate a cyclopropanated system, thereby enabling subsequent acid-catalyzed ring expansion to access larger, more complex heterocyclic scaffolds.
Intramolecular Cyclization Processes
Derivatives of this compound serve as versatile precursors for intramolecular cyclization reactions to construct fused heterocyclic systems, most notably indolizine (B1195054) cores. A novel radical cross-coupling and cyclization strategy has been developed using 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides. rsc.org This method provides straightforward access to a variety of structurally diverse 1,2,3-trisubstituted indolizines. rsc.org The reaction proceeds via a radical mechanism, leading to the formation of methylthio-substituted indolizine derivatives in modest yields. rsc.org
Another example of intramolecular cyclization involves structurally related cyanoesters. For instance, ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate can be cyclized to form imidazolin-4-one derivatives when treated with various nucleophiles like morpholine, piperidine, or hydrazides. rjsvd.com In the presence of a strong acid such as sulfuric acid, the same cyanoester undergoes cyclization to an iminooxazolin-5-one, which can be further rearranged to an imidazolidin-2,4-dione. rjsvd.com These examples highlight the utility of the aminoacetate moiety in facilitating ring-closure reactions to generate diverse heterocyclic products.
Mechanistic Investigations of Reaction Pathways
Radical Pathways in Oxidative Coupling Reactions
The α-carbon of the this compound scaffold is susceptible to reactions involving radical intermediates, particularly in oxidative coupling processes. A key example is the synthesis of indolizine derivatives through a radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides. rsc.org This transformation demonstrates the generation of a radical at the α-position of the acetate (B1210297) moiety, which then participates in the cascade reaction to form the fused bicyclic indolizine system. rsc.org
Furthermore, related systems like ethyl 2-(disubstituted amino)acetates can undergo efficient oxidative coupling with indoles. nih.gov These reactions proceed smoothly in the presence of an oxidant such as meta-chloroperoxybenzoic acid (mCPBA) under ambient conditions, producing indolylglycine derivatives in good to excellent yields. nih.gov The mechanism likely involves the formation of a radical or a related reactive intermediate at the carbon atom bearing the amino group, which then attacks the electron-rich indole (B1671886) ring. The pyridine ring in this compound would influence the stability and reactivity of such radical intermediates.
Desulfurization/Cyclization Mechanisms (e.g., Thiosemicarbazides to Oxadiazoles with HgCl2)
Thiosemicarbazides derived from this compound are valuable intermediates for synthesizing 2-amino-1,3,4-oxadiazoles through desulfurization/cyclization reactions. The general process begins with the conversion of the parent ester to a hydrazide, followed by reaction with an isothiocyanate to yield the corresponding acylthiosemicarbazide.
The cyclization of this thiosemicarbazide intermediate to an oxadiazole can be achieved using various reagents that promote desulfurization. While the query specifically mentions mercuric chloride (HgCl₂), other reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), p-toluenesulfonyl chloride (p-TsCl), or iodine are also commonly employed. organic-chemistry.org The mechanism generally proceeds through the following steps:
Activation of Sulfur : The desulfurizing agent, such as Hg²⁺, coordinates to the sulfur atom of the thiocarbonyl group, making it a better leaving group.
Intramolecular Nucleophilic Attack : The oxygen atom of the adjacent carbonyl group acts as an internal nucleophile, attacking the activated thiocarbonyl carbon.
Cyclization and Elimination : This attack leads to the formation of a five-membered heterocyclic intermediate. Subsequent elimination of the sulfur moiety (e.g., as HgS) and a proton results in the formation of the aromatic 1,3,4-oxadiazole ring.
The choice of reagent can influence the regioselectivity of the cyclization, determining whether an oxadiazole or a thiadiazole is formed. organic-chemistry.org For example, using EDC·HCl tends to favor the formation of 2-amino-1,3,4-oxadiazoles. organic-chemistry.org
| Starting Material | Reagent | Product | Proposed Mechanism |
| Acylthiosemicarbazide | HgCl₂ / I₂ / EDC·HCl | 2-Amino-1,3,4-oxadiazole | Sulfur activation followed by intramolecular O-cyclization and desulfurization. |
| Acylthiosemicarbazide | p-TsCl / H₂SO₄ | 2-Amino-1,3,4-thiadiazole | Tautomerization to thiol form followed by intramolecular N-cyclization and dehydration. |
Role of Catalysts and Reaction Conditions in Chemodivergent Synthesis
Catalysts and reaction conditions play a pivotal role in directing the synthetic pathways of reactants involving the 2-aminopyridine moiety, a core component of the title compound. A compelling example is the chemodivergent synthesis starting from 2-aminopyridines and α-bromoketones, which can be selectively guided to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. nih.govcityu.edu.hkrsc.org This selectivity is achieved simply by tuning the catalyst and solvent. nih.govresearchgate.net
Pathway 1: Synthesis of N-(pyridin-2-yl)amides When the reaction is conducted in toluene (B28343) using tert-butyl hydroperoxide (TBHP) as an oxidant and a catalytic amount of iodine (I₂), the outcome is an oxidative C-C bond cleavage that yields N-(pyridin-2-yl)amides. nih.govrsc.org This metal-free condition is highly selective, and other metal catalysts show significantly less activity. nih.gov The proposed mechanism involves the initial formation of a shared intermediate, which, under the influence of radicals generated from the I₂/TBHP system, undergoes C-C bond scission to form the amide product. rsc.org
Pathway 2: Synthesis of 3-bromoimidazo[1,2-a]pyridines Conversely, if the reaction is performed in ethyl acetate with only TBHP as the oxidant (and no iodine catalyst), the pathway shifts dramatically. cityu.edu.hkrsc.org In this case, a one-pot tandem cyclization/bromination occurs to afford 3-bromoimidazo[1,2-a]pyridines. cityu.edu.hkrsc.org The α-haloketone serves as both a reactant and the source of bromine for the subsequent functionalization of the newly formed imidazopyridine ring. cityu.edu.hk
The following table summarizes the conditions for this chemodivergent synthesis:
| Target Product | Catalyst | Oxidant | Solvent | Key Transformation | Reference |
|---|---|---|---|---|---|
| N-(Pyridin-2-yl)amide | I₂ (20 mol%) | TBHP (4 equiv.) | Toluene | Oxidative C-C Bond Cleavage | rsc.org |
| 3-Bromoimidazo[1,2-a]pyridine | None | TBHP | Ethyl Acetate | Tandem Cyclization/Bromination | cityu.edu.hkrsc.org |
This stark divergence based on subtle changes in the reaction environment underscores the critical role of catalysts and conditions in controlling reaction outcomes, allowing for the selective synthesis of distinct molecular architectures from common starting materials. nih.govresearchgate.net
Derivatization and Structure Function Relationship Studies
Design and Synthesis of Analogues with Modified Pyridine (B92270) Rings
Altering the electronic and steric properties of the pyridine ring is a key strategy for fine-tuning the characteristics of the parent compound. This is achieved by introducing various substituents onto the heterocyclic ring system.
The introduction of halogen atoms, such as chlorine, onto the pyridine ring is a common synthetic modification. A representative example is the synthesis of derivatives containing the 5-chloropyridin-2-yl moiety. The synthetic approach to these analogues typically involves utilizing a pre-halogenated starting material. For instance, the synthesis of related structures like Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, an intermediate in the synthesis of the anticoagulant drug Edoxaban, starts from 2-amino-5-chloropyridine. chemicalbook.com This precursor is then reacted with an appropriate electrophile, such as ethyl chlorooxoacetate, to construct the side chain. This strategy of building the side chain onto an existing substituted pyridine ring is a versatile method for creating a variety of halo-substituted derivatives.
Table 1: Examples of Halo-Substituted Pyridine Ring Analogues This table is based on derivatives structurally related to the target compound, illustrating the synthesis of the substituted pyridine core.
| Derivative Moiety | Starting Material | Synthetic Relevance |
| 5-chloropyridin-2-yl | 2-amino-5-chloropyridine | Used in the synthesis of N-acylated derivatives like Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. chemicalbook.com |
The synthesis of analogues with alkyl and amino groups on the pyridine ring allows for the exploration of a different chemical space. Alkyl groups can increase lipophilicity and introduce steric bulk, while amino groups can act as hydrogen bond donors or serve as handles for further functionalization.
Specific examples of such derivatives that have been synthesized include Ethyl 2-(6-amino-4-methylpyridin-2-yl)acetate and Ethyl 2-[6-(methylamino)-2-pyridyl]acetate. chemicalbook.combldpharm.com The synthesis of these compounds generally begins with the appropriately substituted pyridine precursor. For example, the synthesis of 5-ethyl-2-methylpyridine (B142974) can be achieved by heating paraldehyde (B1678423) with aqueous ammonium (B1175870) hydroxide (B78521) and ammonium acetate (B1210297) in a sealed vessel. orgsyn.org This substituted pyridine can then be further functionalized to introduce the amino-acetate side chain.
Table 2: Examples of Alkyl- and Amino-Substituted Pyridine Derivatives
| Derivative Name | Substitution on Pyridine Ring | CAS Number |
| Ethyl 2-(6-amino-4-methylpyridin-2-yl)acetate | 6-amino, 4-methyl | 202217-07-0 bldpharm.com |
| Ethyl 2-[6-(methylamino)-2-pyridyl]acetate | 6-(methylamino) | 205676-86-4 chemicalbook.com |
Modifications at the α-Carbon Substituent and Ester Group
Modifications at the α-carbon and the ester moiety provide another avenue for creating structural diversity and modulating the compound's physicochemical properties.
In multi-step syntheses involving Ethyl 2-amino-2-(pyridin-2-yl)acetate, the α-amino group is often protected to prevent unwanted side reactions. springernature.com The choice of protecting group is critical and depends on the reaction conditions used in subsequent steps, a principle known as orthogonality. iris-biotech.denih.gov
Commonly used α-amino protecting groups include the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. creative-peptides.com The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA), while being stable to basic conditions. peptide.com Conversely, the Fmoc group is base-labile, readily cleaved by amines such as piperidine, but is stable to acidic conditions. creative-peptides.com The use of a Boc-protected precursor, 2-(Boc-amino)-6-picoline, has been documented in the synthesis of related substituted pyridyl acetates. chemicalbook.com This demonstrates the practical application of protecting group strategy in this chemical class.
Table 3: Common Amino Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Condition | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) peptide.com | Stable to base, catalytic hydrogenation |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) creative-peptides.com | Stable to acid |
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH creative-peptides.com | Stable to mild acid and base |
The ethyl ester of the parent compound can be replaced with other alkyl or aryl groups to modify properties such as solubility and metabolic stability. There are two primary synthetic routes to achieve this variation.
The first method is the direct esterification of the parent amino acid, 2-amino-2-(pyridin-2-yl)acetic acid. nih.govachemblock.com This involves reacting the amino acid with the desired alcohol (e.g., methanol (B129727), propanol) in the presence of an acid catalyst or reagents like thionyl chloride or trimethylchlorosilane. nih.govgoogle.com This approach is straightforward for preparing simple alkyl esters.
A second, often milder, method is transesterification. wikipedia.org This process involves treating an existing ester, such as the ethyl ester, with a different alcohol in the presence of a catalyst. thieme-connect.com Catalytic systems based on zinc clusters have been shown to be effective for the transesterification of N-protected amino acid esters under mild conditions that tolerate a variety of functional groups. thieme-connect.com This method is particularly useful for introducing larger or more sensitive alcohol moieties that might not be compatible with the harsher conditions of direct esterification.
Development of Complex Polycyclic Systems Incorporating the Pyridine Acetate Moiety
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. ias.ac.in These polycyclic structures are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to specific interactions with biological targets.
Synthesis of Indolizine (B1195054) Frameworks
The indolizine core, a fused bicyclic heteroaromatic system, is accessible through synthetic routes involving derivatives of 2-(pyridin-2-yl)acetate. organic-chemistry.org Various methodologies have been developed to construct this privileged scaffold.
One notable approach involves an iodine-mediated oxidative cyclization reaction between 2-(pyridin-2-yl)acetate derivatives and different alkynes, which yields substituted indolizines in a regio- and chemoselective manner. organic-chemistry.org Another strategy employs a copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, providing an atom-economic synthesis of indolizines. organic-chemistry.org Furthermore, a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides has been developed to access structurally diverse methylthio-substituted indolizines. rsc.org
These synthetic methods highlight the versatility of 2-(pyridin-2-yl)acetate derivatives as precursors to complex heterocyclic structures. The ability to introduce a variety of substituents onto the indolizine ring through these methods is critical for exploring structure-activity relationships in various contexts.
Integration into Pyrimidine-Fused Pyridine Derivatives
The pyridine and pyrimidine (B1678525) moieties are fundamental components in numerous biologically active compounds and approved drugs. arabjchem.org The synthesis of pyrimidine-fused pyridine derivatives often utilizes precursors that can undergo cyclization reactions to form the desired heterocyclic system. While direct integration of this compound into such frameworks is a subject of ongoing research, related pyridine derivatives serve as key starting materials.
For instance, new series of 2-amino pyridine derivatives can be synthesized and subsequently reacted to form fused systems like pyrido[2,3-d]pyrimidines. researchgate.netnih.gov The general strategy involves the initial synthesis of a substituted aminopyridine which is then treated with reagents that facilitate the formation of the fused pyrimidine ring. nih.gov The functional groups on the starting pyridine ring, such as amino and cyano groups, are crucial for these transformations. nih.gov
The development of novel 2-(pyridin-2-yl) pyrimidine derivatives with potential biological activities, such as anti-fibrotic properties, further underscores the importance of this class of compounds. nih.gov These synthetic efforts often involve multistep sequences to construct the target molecules, with each step offering an opportunity to introduce structural diversity. nih.gov
Computational and Theoretical Insights into Molecular Architecture and Interactions
Computational chemistry provides powerful tools to understand the molecular properties and potential biological activities of this compound and its derivatives. These theoretical approaches offer insights that complement experimental findings and guide the design of new molecules.
Computational Docking Studies for Binding Affinity (e.g., with enzymatic targets like Factor Xa S4 pocket)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand might interact with a biological target, such as an enzyme or receptor.
In the context of anticoagulant drug design, Factor Xa (F-Xa) is a crucial serine protease in the blood coagulation cascade. nih.gov The active site of F-Xa contains several pockets, with the S4 pocket being a key binding site for inhibitors. nih.gov Computational docking studies have been performed on various heterocyclic compounds to evaluate their binding affinity for the F-Xa active site. nih.gov
These studies analyze the interactions between the ligand and the amino acid residues of the protein, such as hydrophobic contacts and hydrogen bonds. nih.gov The docking score, often expressed in terms of energy, provides an estimate of the binding affinity. nih.gov For example, novel 1,3,4-oxadiazole (B1194373) derivatives have shown impressive inhibitory potential against F-Xa in silico, with higher docking scores than reference inhibitors. nih.gov Such computational screenings are invaluable for identifying promising candidates for further experimental investigation. nih.gov
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of molecules. mdpi.com
For pyridine derivatives, DFT calculations can provide insights into their stereochemistry, reactivity, and the distribution of electron density. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important parameters derived from DFT calculations that help in understanding the charge transfer characteristics and reactivity of a molecule. nih.gov
These theoretical calculations have been successfully used to correlate experimental spectroscopic data (such as FT-IR and NMR) with the computed molecular structures of novel pyridine derivatives, confirming their structural arrangements. nih.govmdpi.com Molecular electrostatic potential (MEP) maps, also generated from DFT calculations, can identify the electrophilic and nucleophilic regions within a molecule, providing clues about its interaction with other molecules. mdpi.com
Analysis of Substituent Electronic and Steric Effects on Reactivity and Molecular Recognition
The electronic and steric effects of substituents on a molecule's core structure play a critical role in its reactivity and ability to participate in molecular recognition events. In drug design, modifying substituents is a common strategy to optimize the binding affinity and selectivity of a ligand for its target.
For inhibitors of enzymes like Factor Xa, the nature and position of substituents can significantly influence how the molecule fits into the binding pockets of the active site. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups on a pyridine ring can alter its electronic properties, affecting its interactions with the amino acid residues of the target protein. beilstein-journals.org
Applications As Synthetic Intermediates and Building Blocks in Chemical Synthesis
Precursors for Advanced Organic Molecules
As a foundational starting material, Ethyl 2-amino-2-(pyridin-2-yl)acetate is instrumental in the synthesis of several classes of advanced organic molecules with significant biological and industrial applications.
The development of novel therapeutic agents often relies on the synthesis of peptide mimetics and unnatural amino acids to enhance the stability, bioavailability, and efficacy of peptide-based drugs. ptfarm.plcpcscientific.com The incorporation of non-canonical amino acids can introduce conformational constraints and novel functionalities into peptides. nih.govnih.gov Pyridine-containing amino acids, derived from precursors like this compound, are of particular interest in this field. mdpi.com The pyridine (B92270) moiety can influence the secondary structure of peptides and engage in specific binding interactions with biological targets. mdpi.com The synthesis of these unnatural amino acids often involves leveraging the existing stereocenter or functional groups of the starting material to build more complex side chains or to modify the peptide backbone. enamine.net
| Application | Description | Key Feature of Pyridine Moiety |
| Peptide Mimetics | Synthetic compounds that mimic the structure and function of natural peptides. | Introduces structural rigidity and potential for specific interactions. |
| Unnatural Amino Acids | Amino acids not found in the 20 common proteinogenic amino acids. | Provides a scaffold for diverse side-chain functionalization. |
| Constrained Peptides | Peptides with restricted conformational freedom to enhance binding affinity and stability. | Can be used to create cyclic or otherwise constrained peptide structures. researchgate.net |
A significant application of derivatives of this compound is in the synthesis of key intermediates for anticoagulant drugs. For instance, the closely related compound, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, is a crucial building block in the industrial synthesis of Edoxaban. epo.orggoogle.comaartipharmalabs.com Edoxaban is a direct factor Xa inhibitor used for the prevention of stroke and systemic embolism. researchgate.net The synthesis of Edoxaban involves the coupling of this pyridine-containing intermediate with a complex diamine cyclohexane (B81311) derivative. google.comgoogle.com The pyridine moiety in this context is an essential part of the pharmacophore, responsible for key binding interactions with the target enzyme. google.com
| Drug | Mechanism of Action | Role of Pyridine-Containing Intermediate |
| Edoxaban | Direct Factor Xa Inhibitor | Forms a critical part of the final drug structure, essential for its anticoagulant activity. epo.orgresearchgate.net |
| Dabigatran (B194492) etexilate | Direct Thrombin Inhibitor | A related compound, ethyl 3-(pyridin-2-ylamino) propanoate, serves as a key intermediate. google.comgoogle.compatsnap.com |
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. researchgate.net Compounds like this compound and its analogues are valuable intermediates for the synthesis of various specialty chemicals and active pharmaceutical ingredients (APIs). A related compound, ethyl 3-(pyridin-2-ylamino) propanoate, is a significant intermediate in the synthesis of dabigatran etexilate, another important oral anticoagulant. google.comgoogle.compatsnap.com The synthesis of such intermediates often involves straightforward and scalable reaction pathways, making them economically viable for large-scale production. google.comgoogle.com The reactivity of the amino and ester groups allows for further chemical modifications to build more complex molecules.
While specific examples for the direct use of this compound in agrochemicals are not extensively documented in publicly available literature, the broader class of pyridine derivatives is of significant importance in the agrochemical industry. google.com Pyridine-based compounds are utilized in the development of herbicides, insecticides, and fungicides. googleapis.com The structural motifs present in this compound, such as the pyridine ring and the amino acid-like structure, are features that can be exploited in the design of new agrochemicals with specific modes of action.
Role in Medicinal Chemistry Research and Scaffold Development
The pyridine ring is a key heterocyclic scaffold in drug discovery due to its ability to form hydrogen bonds, its aromatic nature, and its presence in many biologically active natural products. nih.gov
In modern drug discovery, the synthesis of compound libraries is a crucial step for identifying new lead compounds. americanpeptidesociety.org The use of versatile building blocks is essential for creating diverse libraries of molecules for high-throughput screening. This compound, with its multiple points for chemical diversification (the amino group, the ester, and the pyridine ring), is an excellent candidate for inclusion in combinatorial chemistry efforts. By systematically reacting this core structure with a variety of other building blocks, large libraries of novel compounds can be generated. These libraries can then be screened against various biological targets to identify new drug candidates. americanpeptidesociety.org
| Library Synthesis Approach | Role of this compound | Potential Outcomes |
| Combinatorial Chemistry | Serves as a versatile scaffold for the attachment of diverse chemical moieties. | Generation of large and diverse compound libraries for screening. |
| Fragment-Based Drug Discovery | The pyridine-amino-acetate core can act as a starting fragment for lead optimization. | Identification of novel binding modes and development of potent drug candidates. |
Precursors for Compounds Exhibiting Modulated Biological Activity (e.g., antimicrobial, anti-inflammatory, anticancer agents)
This compound serves as a crucial synthetic intermediate for the development of novel compounds with significant biological activities. Its unique structure, combining a pyridine ring, an amino group, and an ethyl ester moiety, provides a versatile scaffold for the synthesis of a wide range of derivatives, including those with potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of multiple reactive sites allows for structural modifications to fine-tune the biological and pharmacological profiles of the resulting molecules.
Antimicrobial Agents
The pyridyl acetate (B1210297) framework is a key component in the synthesis of various heterocyclic systems known for their antimicrobial activities. Research has demonstrated that derivatives synthesized from precursors like ethyl 2-(2-pyridylacetate) exhibit notable biological action. For instance, a series of thiosemicarbazide (B42300) derivatives and their cyclized products, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, have been synthesized and evaluated. mdpi.com
The synthetic pathway often begins with the conversion of the ethyl ester to a hydrazide, which then reacts with various isothiocyanates to form N-substituted hydrazinecarbothioamides (thiosemicarbazides). These intermediates can be further cyclized to yield the target heterocyclic compounds. The introduction of different substituents, particularly halogen atoms, onto the phenyl ring of the thiosemicarbazide moiety has been shown to influence the antimicrobial potency of the final compounds. mdpi.com
| Compound Name | Derivative Class | Synthetic Note |
|---|---|---|
| N-(3,4-Dichlorophenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | Thiosemicarbazide | Prepared by reacting 2-(pyridin-2-yl)acetohydrazide (B1337851) with 3,4-dichlorophenyl isothiocyanate. mdpi.com |
| 4-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1,2,4-Triazole (B32235) | Synthesized via cyclization of the corresponding thiosemicarbazide precursor using NaOH. mdpi.com |
| N-(3-Chlorophenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole | Formed through cyclization of the thiosemicarbazide precursor using concentrated sulfuric acid. mdpi.com |
| 5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | 1,3,4-Oxadiazole (B1194373) | Obtained from the reaction of 2-(pyridin-2-yl)acetohydrazide with carbon disulfide in the presence of KOH. mdpi.com |
Anti-inflammatory Agents
The pyridine nucleus is a common feature in many anti-inflammatory drugs. Derivatives of ethyl acetate linked to nitrogen-containing heterocycles have been explored for their potential to inhibit inflammation. For example, a novel 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H- mdpi.commdpi.comnih.govtriazole-3-carboxylic acid ethyl ester, was synthesized and showed potent anti-inflammatory activity in vitro. nih.gov The study utilized an egg albumin denaturation assay, a standard method for screening anti-inflammatory potential, where the compound demonstrated significant inhibition of protein denaturation. nih.gov
| Compound | Assay | Concentration (µg/mL) | Maximum Inhibition (%) | Reference Drug (Aspirin) Inhibition (%) |
|---|---|---|---|---|
| 5-pyridin-2-yl-1H- mdpi.commdpi.comnih.govtriazole-3-carboxylic acid ethyl ester | Egg Albumin Denaturation | 1000 | 71.1 | 81.3 |
Data sourced from bioassays indicating potent anti-inflammation activity. nih.gov
This demonstrates that the pyridyl moiety, when incorporated into a triazole-carboxylate structure, can effectively prevent the denaturation of proteins, a key process in the inflammatory response. Such findings underscore the utility of pyridyl acetate derivatives as starting materials for new anti-inflammatory agents. nih.gov
Anticancer Agents
The development of pyridine-based compounds as anticancer agents is an active area of research. This compound provides a scaffold for creating amino acid conjugates and other derivatives that can exhibit cytotoxic activity against cancer cells. Studies on novel pyridine-urea derivatives have revealed significant anti-proliferative activity against human breast cancer (MCF-7) cell lines. mdpi.com One compound, in particular, showed potency many times greater than the standard reference drugs Doxorubicin and Sorafenib. mdpi.com
Furthermore, amino acid conjugates of aminopyridine have been synthesized and evaluated for their anticancer potential against ovarian cancer cell lines (A2780 and A2780CISR). nih.gov These compounds leverage the amino acid scaffold, which is crucial for their biological activity, often acting as structural analogs of intermediates in various microbial or cellular biosynthetic pathways. nih.govnih.gov
| Compound Series | Cell Line | Key Finding (IC₅₀ Value) | Reference |
|---|---|---|---|
| Pyridine-Ureas (e.g., Compound 8e) | MCF-7 (Breast Cancer) | 0.22 µM (after 48h) | mdpi.com |
| Pyridine-Ureas (e.g., Compound 8n) | MCF-7 (Breast Cancer) | 1.88 µM (after 48h) | mdpi.com |
| Amino Acid Conjugates of Aminopyridine | A2780 (Ovarian Cancer) | Data expressed as IC₅₀ values compared to cisplatin. | nih.gov |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. mdpi.comnih.gov
The research into these derivatives highlights the strategic importance of the this compound structure as a foundational element for designing novel therapeutic agents targeting cancer. mdpi.comnih.gov
Analytical and Spectroscopic Characterization of Ethyl 2 Amino 2 Pyridin 2 Yl Acetate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In Ethyl 2-amino-2-(pyridin-2-yl)acetate, distinct signals are expected for the protons of the ethyl group, the amino group, the methine proton, and the pyridine (B92270) ring.
The protons of the ethyl ester group typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The single proton on the α-carbon (the carbon attached to both the pyridine ring and the amino group) is expected to appear as a singlet. The two protons of the primary amine (NH₂) would likely present as a broad singlet. The four protons on the pyridine ring will show complex splitting patterns in the aromatic region of the spectrum. For instance, in related 2-substituted pyridine derivatives, these aromatic protons typically appear in the range of δ 7.0-8.7 ppm. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar structural motifs.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.2 | Triplet |
| Ethyl -CH₂- | ~4.1 | Quartet |
| α-CH | ~5.0 | Singlet |
| -NH₂ | Variable (broad singlet) | Broad Singlet |
| Pyridine-H | ~7.2 - 8.6 | Multiplets |
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for each of the nine unique carbon atoms.
The carbonyl carbon (C=O) of the ester is characteristically found far downfield. The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the position relative to the nitrogen atom and the substituent. The α-carbon, bonded to the nitrogen of the amino group and the pyridine ring, will also have a characteristic chemical shift. The two carbons of the ethyl group will appear in the upfield region of the spectrum. In similar pyridine derivatives, carbonyl carbons have been observed around 167 ppm. nih.gov
Table 2: Expected ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar structural motifs.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~61 |
| α-C | ~60-70 |
| Pyridine-C | ~120 - 150 |
| C=O (Ester) | ~170 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the ester, and the C-O bond of the ester, as well as vibrations from the pyridine ring.
The N-H stretching of the primary amine typically appears as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the aliphatic ester is expected to be a strong, sharp peak around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group usually appear as two bands in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3300-3500 | Medium |
| C-H (Aromatic) | Stretch | >3000 | Medium |
| C-H (Aliphatic) | Stretch | <3000 | Medium |
| C=O (Ester) | Stretch | 1735-1750 | Strong |
| C=C, C=N (Pyridine) | Stretch | 1400-1600 | Medium |
| C-O (Ester) | Stretch | 1000-1300 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound. This method typically generates a protonated molecular ion [M+H]⁺. The calculated monoisotopic mass of the neutral molecule (C₁₀H₁₄N₂O₂) is approximately 194.11 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 195.12, corresponding to the [M+H]⁺ ion. For a related compound, Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate, the predicted m/z for the [M+H]⁺ adduct is 209.12847. uni.lu
Table 4: Expected ESI-MS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | ~195.12 |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for determining the purity of a sample and confirming the identity of the main component. In an LC-MS analysis of this compound, a single major peak in the chromatogram would indicate a high level of purity. The mass spectrum associated with this peak would provide the molecular weight information, confirming the identity of the compound as described in the ESI-MS section. This technique is widely used in quality control for chemical synthesis.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are routinely employed for monitoring the progress of chemical reactions, purifying the resulting products, and assessing their chemical and enantiomeric purity. The selection of a specific chromatographic technique and its operational parameters is contingent upon the physicochemical properties of the analyte and the analytical objective.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of organic reactions, such as the synthesis of this compound. biotage.com By spotting the reaction mixture on a TLC plate at various time points, chemists can track the consumption of starting materials and the formation of the desired product.
The stationary phase typically consists of silica (B1680970) gel coated on a solid support like glass or aluminum. The choice of the mobile phase, or eluent, is critical for achieving good separation. For polar, nitrogen-containing compounds like this compound, a mixture of a relatively nonpolar solvent and a more polar solvent is often used. A common starting point for developing a TLC solvent system is a mixture of ethyl acetate (B1210297) and hexanes. For compounds with basic pyridine moieties, tailing on the silica plate can be an issue due to the acidic nature of the silica. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent. biotage.com
Visualization of the spots on the TLC plate is typically achieved under UV light (at 254 nm), as the pyridine ring is UV-active. mdpi.com Additionally, staining reagents can be employed for visualization. A ninhydrin (B49086) solution is particularly effective for detecting the primary amino group in this compound, which upon heating produces a characteristic purple or blue spot.
The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter. Different components of the reaction mixture will exhibit different Rf values, allowing for their distinction. For instance, the product, this compound, is expected to have a different Rf value than the starting materials.
Table 1: Illustrative TLC Systems for Monitoring Related Amino Ester Syntheses
| Mobile Phase Composition (v/v) | Typical Application | Visualization Method | Reference |
|---|---|---|---|
| 5% Methanol (B129727) in Chloroform | Monitoring coupling reactions of amino acids. | UV, Ninhydrin | derpharmachemica.com |
| 5% Methanol in Ethyl Acetate + 0.5% Triethylamine | Purification monitoring of amine-containing intermediates. | UV, Potassium Permanganate | doi.org |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is the primary method for assessing the chemical purity of this compound and, crucially, for determining its enantiomeric excess (e.e.) when synthesized in a chiral form. mdpi.com
For purity analysis, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as trifluoroacetic acid (TFA) or formic acid (0.1%), is often added to the mobile phase to improve peak shape and resolution, especially for basic compounds containing a pyridine ring. Detection is usually performed using a UV detector, set at a wavelength where the pyridine chromophore absorbs strongly.
Determining the enantiomeric excess of chiral this compound requires the use of a chiral stationary phase (CSP). mdpi.com CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used for the separation of a broad range of chiral compounds, including N-protected amino acid esters. mdpi.comtandfonline.com The mobile phase in chiral HPLC is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like 2-propanol or ethanol). tandfonline.com The choice of CSP and mobile phase composition is critical and often requires methodical screening to achieve baseline separation of the enantiomers. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 2: Representative Chiral HPLC Conditions for Amino Acid Ester Derivatives
| Chiral Stationary Phase (CSP) | Mobile Phase | Analyte Type | Reference |
|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / 2-Propanol | N-protected α-amino acid esters | mdpi.comtandfonline.com |
| Ristocetin A (covalently bonded) | Ethanol (B145695) / Acetic Acid / Triethylamine | N-derivatized amino acids | mst.edu |
Column Chromatography for Product Purification
Column chromatography is the most common method for the purification of synthesized this compound on a preparative scale. derpharmachemica.com This technique operates on the same principles as TLC but is used to separate larger quantities of material. Silica gel is the most frequently used stationary phase for the purification of moderately polar organic compounds.
The selection of the eluent system for column chromatography is typically guided by prior TLC analysis. A solvent system that provides an Rf value of approximately 0.2-0.4 for the desired compound on a TLC plate is often a good starting point for the column separation. derpharmachemica.com For the purification of this compound, a gradient elution, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol), can be effective in separating the product from less polar impurities and more polar byproducts.
Given the basic nature of the pyridine nitrogen, tailing and poor recovery can occur on acidic silica gel. To counteract this, a small percentage of a base like triethylamine or pyridine can be added to the eluent. biotage.com Alternatively, using a different stationary phase, such as neutral or basic alumina, or employing specialized amine-functionalized silica can be beneficial. biotage.com Another powerful technique for purifying basic compounds is strong cation exchange (SCX) chromatography, where the basic compound is retained on the column and can be selectively eluted by washing with a basic solution (e.g., ammonia (B1221849) in methanol). velocityscientific.com.au
Table 3: Common Eluent Systems for Column Chromatography of Amino and Pyridine Derivatives
| Stationary Phase | Eluent System | Compound Type | Reference |
|---|---|---|---|
| Silica Gel (60-120 mesh) | 2% Methanol in Chloroform | Phenylalanine derivatives | derpharmachemica.com |
| Silica Gel | Dichloromethane / Methanol with Triethylamine | Basic amine compounds | biotage.com |
| Silica Gel | Ethyl Acetate / Hexanes | General purification | researchgate.net |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation (for derivatives)
X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. purechemistry.org For chiral derivatives of this compound, single-crystal X-ray diffraction (XRD) is the gold standard for unambiguously determining their absolute stereochemistry. nih.govresearchgate.net This method is crucial when a new chiral center is created during synthesis and its configuration (R or S) must be established without doubt.
The technique involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise coordinates of each atom can be determined. purechemistry.org
To determine the absolute configuration of a light-atom molecule (composed mainly of C, H, N, O), the phenomenon of anomalous dispersion is utilized. thieme-connect.de While this effect is small for light atoms, careful data collection and analysis, often using copper (Cu Kα) radiation, can allow for the reliable determination of the absolute structure, typically expressed by the Flack parameter. thieme-connect.de A Flack parameter close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct.
Beyond establishing absolute stereochemistry, X-ray crystallography provides a wealth of structural information about the solid state of the molecule. This includes precise bond lengths, bond angles, and torsion angles. It also reveals details about the molecule's conformation and how the molecules pack together in the crystal lattice, including intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. iucr.orgresearchgate.net For instance, in derivatives of this compound, hydrogen bonding involving the amino group and the ester carbonyl, as well as potential interactions with the pyridine nitrogen, would be clearly elucidated.
Table 4: Representative Crystallographic Data for Pyridine-Containing Organic Molecules
| Compound | Space Group | Key Structural Feature | Reference |
|---|---|---|---|
| 2-Amino-N-(pyridin-2-yl)benzamide | P21/c (monoclinic) | Intermolecular N—H···N and N—H···O hydrogen bonds forming sheets. | researchgate.net |
| N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide | P21/c (monoclinic) | Molecule is twisted about the central N-N bond; forms 1D hydrogen-bonded chains. | researchgate.net |
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-2-(pyridin-2-yl)acetate, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via condensation or coupling reactions. A Pd-catalyzed α-arylation approach using ethyl 2-(pyridin-2-yl)acetate and aryl halides has been optimized with phosphine ligands (e.g., X-Phos) to achieve yields >80% . Alternative routes involve hydrazine derivatives reacting with ethyl 2-chloroacetoacetate under basic conditions (e.g., sodium acetate in methanol), followed by purification via column chromatography . Key variables affecting yield include:
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR resolves the pyridyl proton environment (δ 7.2–8.5 ppm) and ethyl ester signals (δ 1.2–4.3 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm and pyridyl carbons at 120–150 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying intramolecular hydrogen bonds between the amino group and pyridyl nitrogen (N–H···N, ~2.8 Å) .
- IR Spectroscopy : Stretching frequencies for NH₂ (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for asymmetric synthesis or chiral resolution?
Methodological Answer: Chiral resolution remains challenging due to the compound’s planar pyridyl moiety. Strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in esterification .
- Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients resolve enantiomers .
- Coordination Chemistry : Form Cu(II) complexes with chiral ligands (e.g., L-proline derivatives) to induce diastereomer crystallization .
Q. How can computational modeling (DFT, MD) predict reactivity or stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The amino group’s HOMO (-6.2 eV) suggests reactivity toward electrophiles .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to optimize reaction media. MD trajectories reveal hydrogen-bonding networks stabilizing intermediates .
Q. How to resolve contradictions in NMR data for tautomeric or rotameric forms?
Methodological Answer:
- Variable Temperature NMR : At low temperatures (-40°C), rotameric equilibria slow, splitting signals into distinct peaks (e.g., ethyl ester protons) .
- Dynamic NMR Simulations : Fit line-shape analyses to determine activation energy barriers (ΔG‡) for rotation (~12 kcal/mol) .
- Complementary Techniques : X-ray crystallography definitively assigns tautomeric states (e.g., keto-enol) .
Q. What are its applications in synthesizing bioactive coordination compounds?
Methodological Answer: this compound acts as a precursor for thiosemicarbazone ligands. For example:
Q. How to troubleshoot low yields in multicomponent reactions involving this compound?
Methodological Answer:
- Byproduct Analysis : GC-MS identifies hydrolysis products (e.g., free carboxylic acid) due to moisture. Use molecular sieves or anhydrous solvents .
- Catalyst Poisoning : Trace oxygen deactivates Pd catalysts. Degas solvents with N₂/Ar .
- Kinetic Profiling : Monitor reaction progress via in situ IR to optimize reaction time and avoid over-stirring .
Q. What strategies validate crystallographic data when twinning or disorder is present?
Methodological Answer:
- SHELXD/SHELXE : Employ dual-space algorithms to resolve twinning (e.g., pseudo-merohedral twinning) by refining HKLF 5 datasets .
- Disorder Modeling : Use PART instructions in SHELXL to assign partial occupancies to disordered pyridyl/ethyl groups .
- Rigorous Validation : Check Rint (<5%) and CC1/2 (>80%) metrics to ensure data quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
